molecular formula C9H13N3O2 B2556298 2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid CAS No. 1539994-84-7

2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid

Cat. No.: B2556298
CAS No.: 1539994-84-7
M. Wt: 195.222
InChI Key: GWFGWJWCYPUALZ-UHFFFAOYSA-N
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Description

2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid is a compound of significant interest in the field of organic chemistry It features a pyridine ring substituted with a dimethylamino group and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid typically involves the reaction of 4-(dimethylamino)pyridine with glycine derivatives under controlled conditions. One common method includes the use of alkyl cyanoacetates in the presence of a base to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or oxime derivatives.

    Reduction: Reduction reactions can convert the nitro groups back to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can regenerate the amino groups.

Scientific Research Applications

2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid is unique due to the presence of both the dimethylamino group and the aminoacetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-12(2)7-3-4-11-5-6(7)8(10)9(13)14/h3-5,8H,10H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFGWJWCYPUALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=NC=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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